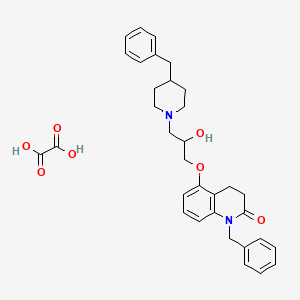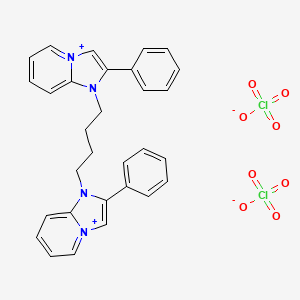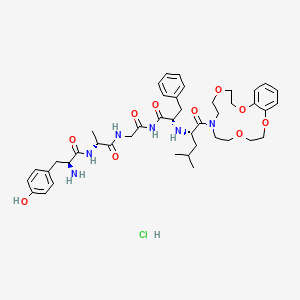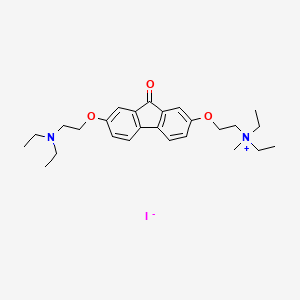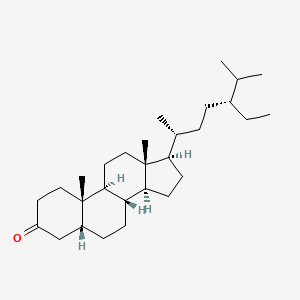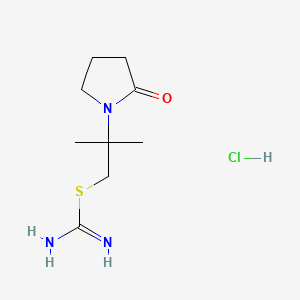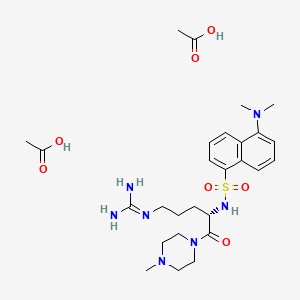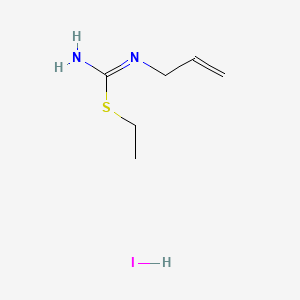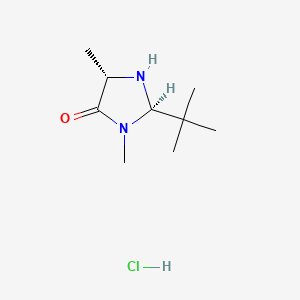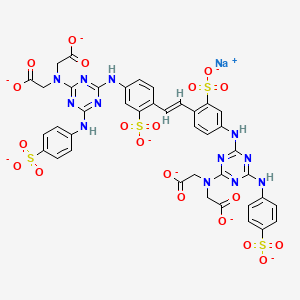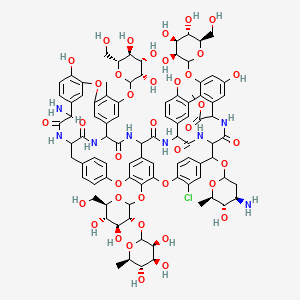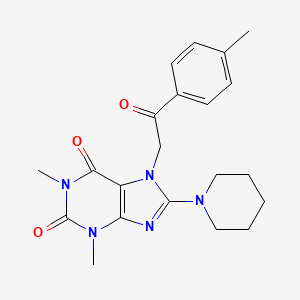
Lactamidopropyl trimonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactamidopropyl trimonium chloride is a quaternary ammonium compound widely used in the cosmetic industry. It is known for its antistatic properties, which help reduce static charges on surfaces such as hair. The compound is often included in hair care products to improve manageability and reduce frizz .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lactamidopropyl trimonium chloride is synthesized through a reaction involving a fatty acid amidopropyl grouping and a quaternary trimethyl ammonium salt. The process typically involves the reaction of a fatty acid derivative with a propylamine derivative, followed by quaternization with trimethylamine and subsequent neutralization with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets industry standards for use in cosmetic formulations .
Chemical Reactions Analysis
Types of Reactions
Lactamidopropyl trimonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis reactions under certain conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions typically occur under mild conditions.
Hydrolysis Reactions: These reactions can occur in the presence of water and an acid or base catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .
Scientific Research Applications
Lactamidopropyl trimonium chloride is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its antistatic properties make it valuable in the formulation of hair care products, where it helps improve hair manageability and reduce frizz . Additionally, it is used in the development of new cosmetic formulations and in studies related to the interaction of quaternary ammonium compounds with biological membranes .
Mechanism of Action
The mechanism of action of lactamidopropyl trimonium chloride involves its interaction with the surface of hair fibers. The quaternary ammonium group binds to the negatively charged sites on the hair surface, neutralizing the charge and reducing static electricity. This results in smoother, more manageable hair .
Comparison with Similar Compounds
Similar Compounds
Steartrimonium chloride: Contains a stearyl (C18) carbon chain.
Laurtrimonium chloride: Contains a lauryl (C12) hydrocarbon residue.
Uniqueness
Lactamidopropyl trimonium chloride is unique due to its specific fatty acid amidopropyl grouping, which provides distinct antistatic properties and compatibility with various cosmetic formulations. Its ability to reduce static charges effectively makes it a preferred choice in hair care products compared to other similar compounds .
Properties
CAS No. |
93507-51-8 |
|---|---|
Molecular Formula |
C9H21N2O2.Cl C9H21ClN2O2 |
Molecular Weight |
224.73 g/mol |
IUPAC Name |
3-(2-hydroxypropanoylamino)propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-8(12)9(13)10-6-5-7-11(2,3)4;/h8,12H,5-7H2,1-4H3;1H |
InChI Key |
ARKKBZAGEJJTEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCC[N+](C)(C)C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


